N-cyclopropyl-N'-(2-methoxy-5-methylphenyl)ethanediamide
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Overview
Description
N-cyclopropyl-N’-(2-methoxy-5-methylphenyl)oxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a cyclopropyl group and a methoxy-methylphenyl group attached to an oxamide core.
Preparation Methods
The synthesis of N-cyclopropyl-N’-(2-methoxy-5-methylphenyl)oxamide typically involves the reaction of cyclopropylamine with 2-methoxy-5-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with oxalyl chloride to form the final oxamide product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N-cyclopropyl-N’-(2-methoxy-5-methylphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, using reagents such as sodium hydride or potassium tert-butoxide.
Scientific Research Applications
N-cyclopropyl-N’-(2-methoxy-5-methylphenyl)oxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-(2-methoxy-5-methylphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
N-cyclopropyl-N’-(2-methoxy-5-methylphenyl)oxamide can be compared with other similar compounds, such as:
N-cyclopropyl-N’-(2-methoxyphenyl)oxamide: Lacks the methyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.
N-cyclopropyl-N’-(2-methylphenyl)oxamide: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
N-cyclopropyl-N’-(2-methoxy-5-methylphenyl)acetamide: Contains an acetamide group instead of an oxamide group, which may alter its chemical properties and biological effects.
Properties
IUPAC Name |
N-cyclopropyl-N'-(2-methoxy-5-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8-3-6-11(18-2)10(7-8)15-13(17)12(16)14-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNNIZXPEDCVJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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